molecular formula C25H36N2O6S2 B2546569 1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane CAS No. 868143-24-2

1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane

Cat. No.: B2546569
CAS No.: 868143-24-2
M. Wt: 524.69
InChI Key: UXGCVJXKACCUJB-UHFFFAOYSA-N
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Description

1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of sulfonyl groups and ethoxy substituents on the phenyl rings adds to the compound’s unique chemical properties.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.

    Introduction of Sulfonyl Groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base.

    Ethoxy Substitution: The ethoxy groups can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings or the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl groups could play a role in binding to target proteins, while the diazepane ring might influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the sulfonyl and ethoxy substituents.

    1,4-Bis(phenylsulfonyl)-1,4-diazepane: Lacks the ethoxy and dimethyl groups.

    1,4-Bis((4-methoxyphenyl)sulfonyl)-1,4-diazepane: Contains methoxy groups instead of ethoxy groups.

Uniqueness

1,4-Bis((4-ethoxy-2,3-dimethylphenyl)sulfonyl)-1,4-diazepane is unique due to the specific combination of ethoxy, dimethyl, and sulfonyl substituents. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

1,4-bis[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O6S2/c1-7-32-22-10-12-24(20(5)18(22)3)34(28,29)26-14-9-15-27(17-16-26)35(30,31)25-13-11-23(33-8-2)19(4)21(25)6/h10-13H,7-9,14-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGCVJXKACCUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OCC)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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